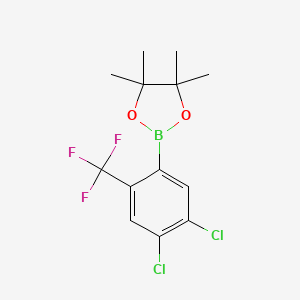![molecular formula C9H14N2O2 B14030862 Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate](/img/structure/B14030862.png)
Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(2E)-3-cyanoprop-2-en-1-yl]carbamate is an organic compound with the molecular formula C9H14N2O2. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2E)-3-cyanoprop-2-en-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkene or alkyne derivative. One common method includes the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the reaction. The reaction conditions often involve moderate temperatures and the use of solvents such as methylene chloride or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in industrial settings to ensure cost-effectiveness and environmental safety.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-[(2E)-3-cyanoprop-2-en-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Tert-butyl N-[(2E)-3-cyanoprop-2-en-1-yl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(2E)-3-cyanoprop-2-en-1-yl]carbamate involves its ability to act as a protecting group for amines. The compound forms stable carbamate linkages with amines, which can be selectively removed under specific conditions such as acidic or basic hydrolysis . This property makes it valuable in synthetic chemistry for the protection and deprotection of functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative used for similar purposes.
Tert-butyl N-hydroxycarbamate: Another protecting group for amines with different reactivity and stability.
Tert-butyl (3-hydroxypropyl)carbamate: Used in similar applications but with different structural features.
Uniqueness
Tert-butyl N-[(2E)-3-cyanoprop-2-en-1-yl]carbamate is unique due to its specific structure, which allows for selective reactions and applications in organic synthesis. Its ability to form stable carbamate linkages and undergo various chemical transformations makes it a versatile compound in research and industry.
Propriétés
Formule moléculaire |
C9H14N2O2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
tert-butyl N-[(E)-3-cyanoprop-2-enyl]carbamate |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,7H2,1-3H3,(H,11,12)/b5-4+ |
Clé InChI |
HYEGNJDIMSIYHE-SNAWJCMRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC/C=C/C#N |
SMILES canonique |
CC(C)(C)OC(=O)NCC=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



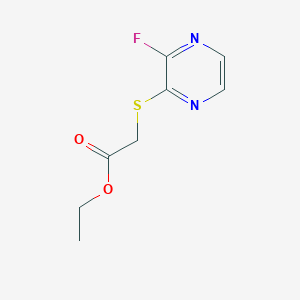
![6-(Methylamino)spiro[3.3]heptan-2-OL](/img/structure/B14030786.png)
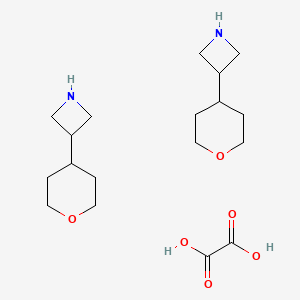
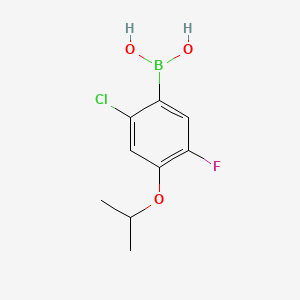
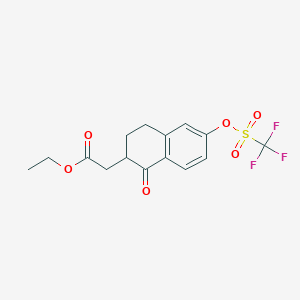
![(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14030811.png)
![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)

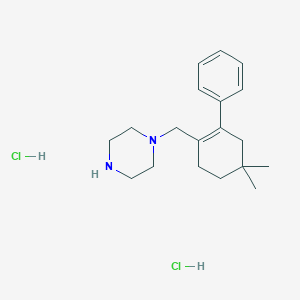
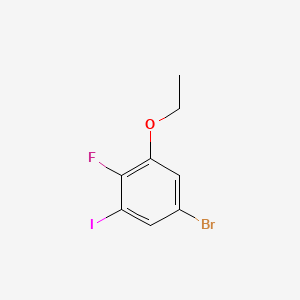
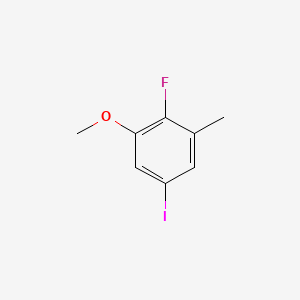
![3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14030854.png)
